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molecular formula C9H10N4O B8529025 Bis(1-methyl-1H-imidazol-5-yl)methanone

Bis(1-methyl-1H-imidazol-5-yl)methanone

Cat. No. B8529025
M. Wt: 190.20 g/mol
InChI Key: BKIZGJDMOIJCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

To a solution of 5-bromo-1-methyl-1H-imidazole (1.2 g, 7.448 mmol) in DCM (10 mL) was added ethyl magnesium bromide (2.5 mL, 7.448 mmol; 3.0 M in diethyl ether) dropwise over a 10 minute period. The resulting pale yellow solution was stirred at room temperature for 15 minutes, cooled in an ice bath to 0° C. and N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide (1.0 g, 6.206 mmol, Intermediate 39: step a) dissolved in DCM (3 mL) was added dropwise. The cold bath was removed and the reaction mixture stirred at room temperature for 48 hours. To the resulting yellow suspension was added water followed by 6 M aqueous HCl to a neutral pH (pH=6-7). The aqueous mixture was extracted with DCM (2×). The combined DCM extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The product was precipitated with Et2O, filtered and dried to provide the title compound as a tan solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C([Mg]Br)C.CON(C)[C:15]([C:17]1[N:21]([CH3:22])[CH:20]=[N:19][CH:18]=1)=[O:16]>C(Cl)Cl>[CH3:7][N:6]1[C:2]([C:15]([C:17]2[N:21]([CH3:22])[CH:20]=[N:19][CH:18]=2)=[O:16])=[CH:3][N:4]=[CH:5]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CN=CN1C
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=CN=CN1C)C
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting pale yellow solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to 0° C.
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
To the resulting yellow suspension was added water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was precipitated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C=NC=C1C(=O)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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